トリリノレイン

概要

説明

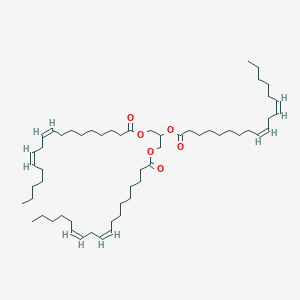

Trilinolein, also known as 1,2,3-trilinoleoyl-glycerol, is a natural triacylglycerol found in various plants. It is composed of three linoleic acid molecules esterified to a glycerol backbone. This compound is known for its potential therapeutic effects, particularly in the context of cerebrovascular diseases and myocardial protection .

科学的研究の応用

Trilinolein has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the behavior of triacylglycerols under various conditions.

作用機序

トリリノレインは、いくつかのメカニズムを通じてその効果を発揮します。

生化学分析

Biochemical Properties

Trilinolein interacts with various enzymes and proteins, playing a significant role in biochemical reactions. For instance, it has been found to modulate the Matrix Metalloproteinase-2 (MMP-2) and the RAS/MEK/ERK signaling pathway in Vascular Smooth Muscle Cells (VSMCs) .

Cellular Effects

Trilinolein has profound effects on various types of cells and cellular processes. It has been shown to protect against cerebral ischemia through the inhibition of neuronal apoptosis . Furthermore, it ameliorates intimal hyperplasia via attenuation of migration in VSMCs .

Molecular Mechanism

At the molecular level, Trilinolein exerts its effects through several mechanisms. It inhibits the expression of ICAM-1 and E-selectin mRNA in oxidized low-density lipoprotein-stimulated endothelial cells . Additionally, it reduces the levels of MMP-2, Ras, MEK, and p-ERK proteins in PDGF-BB-stimulated A7r5 cells .

Temporal Effects in Laboratory Settings

In laboratory settings, Trilinolein has shown to reduce the cerebral infarction area, neurological deficit, TUNEL-positive apoptosis, intimal hyperplasia, and PCNA-positive cells in rodents over time .

Dosage Effects in Animal Models

The effects of Trilinolein vary with different dosages in animal models. At dosages of 50, 100, and 200 mg/kg, it significantly reduced the cerebral infarction area and other adverse effects .

Metabolic Pathways

Trilinolein is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it modulates the RAS/MEK/ERK signaling pathway .

準備方法

合成経路と反応条件: トリリノレインは、酵素的エステル化によって合成できます。 この方法では、リノール酸は、Novozym 435などのリパーゼ酵素を使用してグリセロールとエステル化されます。 この反応の最適条件には、100°Cの温度、0.9 kPaの残圧、6%の酵素量、およびグリセロールとリノール酸のモル比1:3が含まれます。 この反応は通常約8時間かかります .

工業生産方法: 工業生産では、トリリノレインは、酵素的エステル化プロセス後にカラムクロマトグラフィーを使用して精製されることがよくあります。 この方法により、トリリノレインの純度が95.43%に達するなど、高純度が保証されます .

化学反応の分析

反応の種類: トリリノレインは、酸化、異性化、加水分解などの様々な化学反応を起こします。

一般的な試薬と条件:

酸化: トリリノレインは、高温下で酸化され、揮発性の分解生成物が生成される可能性があります。

異性化: トリリノレインを加熱すると、二重結合の異性化が起こり、モノトランス異性体が生成されます.

加水分解: トリリノレインは、リパーゼによって加水分解されて遊離脂肪酸とグリセロールを生成します。

主な生成物: これらの反応から生成される主な生成物には、リノール酸の様々な異性体、遊離脂肪酸、グリセロールが含まれます .

4. 科学研究への応用

トリリノレインは、幅広い科学研究への応用があります。

化学: トリリノレインは、様々な条件下でのトリアシルグリセロールの挙動を研究するためのモデル化合物として使用されています。

生物学: トリリノレインは、神経細胞のアポトーシスを阻害し、内膜肥厚を改善することが示されており、脳血管疾患の潜在的な治療薬となっています.

類似化合物との比較

トリリノレインは、トリオレインやトリパルミチンなどの他のトリアシルグリセロールと似ています。 しかし、トリリノレインは、これらの化合物とは異なり、リノール酸を多く含んでいます。

トリリノレインのリノール酸のユニークな組成により、酸化ストレスの軽減と脳血管および心筋損傷からの保護に特に有効となっています .

生物活性

Trilinolein, a natural triacylglycerol predominantly found in various plant oils, particularly linseed and safflower oil, has garnered attention for its diverse biological activities. This article delves into the pharmacological properties and mechanisms of action of trilinolein, supported by recent research findings, case studies, and data tables.

Overview of Trilinolein

Trilinolein (C57H104O6) is composed of three linoleic acid molecules esterified to glycerol. It is notable for its potential health benefits, including antioxidant properties, anti-inflammatory effects, and neuroprotective capabilities.

1. Antioxidant Properties

Trilinolein exhibits significant antioxidant activity, which is crucial in mitigating oxidative stress-related damage. A study demonstrated that trilinolein effectively scavenged oxygen-derived free radicals (OFR), achieving a maximal mean reduction of OFR by 48% at specific concentrations, outperforming other fatty acids and antioxidants like Trolox .

2. Neuroprotection

Recent research has highlighted trilinolein's protective effects against cerebral ischemia. In animal models, trilinolein reduced brain injury by inhibiting neuronal apoptosis and modulating signaling pathways associated with vascular smooth muscle cells (VSMCs). Specifically, it attenuated migration and matrix metalloproteinase-2 (MMP-2) expression through the RAS/MEK/ERK signaling pathway .

3. Anti-inflammatory Effects

Trilinolein has been shown to alleviate symptoms of atopic dermatitis (AD) by targeting mitochondrial dysfunction and oxidative stress. It enhances skin barrier function via the aryl hydrocarbon receptor (AhR) and nuclear factor erythroid 2-related factor 2 (Nrf2) pathways . In a comparative study involving chronic AD patients, trilinolein improved skin lesions and reduced reactive oxygen species (ROS) levels in keratinocytes .

Case Studies

Case Study 1: Atopic Dermatitis

A clinical study investigated the effects of topical trilinolein on patients with AD. The results indicated that trilinolein significantly improved skin hydration and barrier function while reducing inflammation markers such as NOX2 expression and ROS levels. The therapeutic effects were comparable to established treatments like crisaborole .

Case Study 2: Cerebral Ischemia

In a rat model of cerebral ischemia, trilinolein administration resulted in reduced infarct size and improved neurological outcomes. The compound inhibited apoptosis in neurons and reduced the expression of pro-inflammatory cytokines, showcasing its potential for treating ischemic conditions .

Trilinolein's biological activities can be attributed to several mechanisms:

- Antioxidant Mechanism : By scavenging OFR, trilinolein protects cellular components from oxidative damage.

- Anti-inflammatory Pathways : Activation of the AhR-Nrf2 pathway leads to enhanced expression of protective genes that combat inflammation.

- Neuroprotective Signaling : Modulation of the RAS/MEK/ERK pathway in VSMCs contributes to its protective effects against ischemic injury.

Data Table: Summary of Biological Activities

特性

IUPAC Name |

2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propyl (9Z,12Z)-octadeca-9,12-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16-21,25-30,54H,4-15,22-24,31-53H2,1-3H3/b19-16-,20-17-,21-18-,28-25-,29-26-,30-27- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBOQXIRUPVQLKX-BBWANDEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C\C/C=C\CCCCC)COC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H98O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1042653 | |

| Record name | Trilinolein C18:2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

879.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | TG(18:2(9Z,12Z)/18:2(9Z,12Z)/18:2(9Z,12Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005474 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

537-40-6 | |

| Record name | Trilinolein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=537-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl trilinoleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trilinolein C18:2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propane-1,2,3-triyl tris[(9Z,12Z)-octadeca-9,12-dienoate] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.880 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRILINOLEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5LJ52OGS7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。